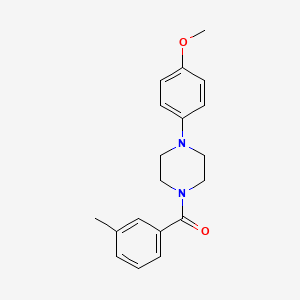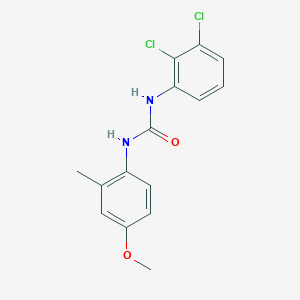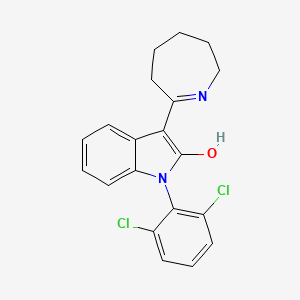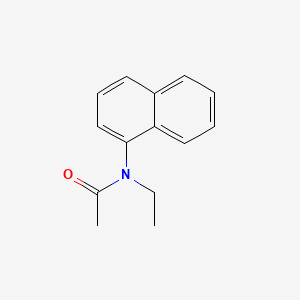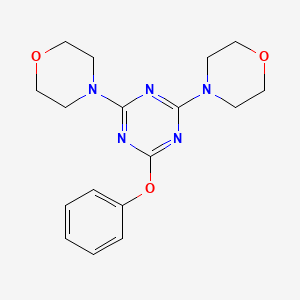
2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine (known as U0126) is a small molecule inhibitor that has been extensively used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. U0126 has been proven to be a valuable tool for investigating the MAPK pathway and its downstream effects.
作用機序
U0126 is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway, which is an upstream activator of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. U0126 binds to the ATP-binding site of MEK1 and MEK2, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway activation and downstream effects, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
U0126 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that U0126 can inhibit cell proliferation and induce apoptosis in various cancer cell lines. U0126 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels and is critical for tumor growth. In addition, U0126 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using U0126 in lab experiments is its specificity for the MEK pathway. U0126 has been extensively validated as a specific inhibitor of MEK1 and MEK2, which allows for precise investigation of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. However, a limitation of U0126 is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, U0126 can be toxic at high concentrations, which can lead to nonspecific effects.
将来の方向性
There are several future directions for the use of U0126 in scientific research. One potential avenue is the investigation of the role of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway in aging and age-related diseases. Another potential direction is the development of U0126 analogs with improved pharmacokinetic properties, such as longer half-life and reduced toxicity. Additionally, U0126 could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
合成法
U0126 can be synthesized using a two-step process. The first step involves the reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine with morpholine to form 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine intermediate. The intermediate is then reacted with 1-(2-aminoethyl)-3-(4-tert-butylphenyl) urea to form the final product, U0126.
科学的研究の応用
U0126 has been widely used in scientific research to investigate the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway and its downstream effects. The 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. U0126 has been used to study the role of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine signaling in these diseases and has provided valuable insights into their pathogenesis.
特性
IUPAC Name |
4-(4-morpholin-4-yl-6-phenoxy-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-4-14(5-3-1)25-17-19-15(21-6-10-23-11-7-21)18-16(20-17)22-8-12-24-13-9-22/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHAAKLNDDZKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)

![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
![1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)


![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
